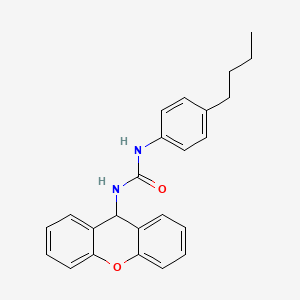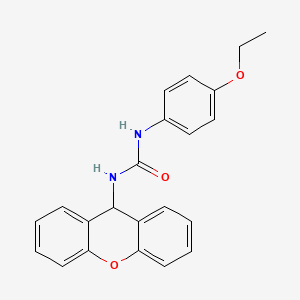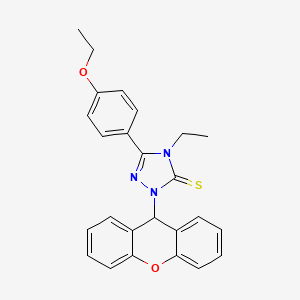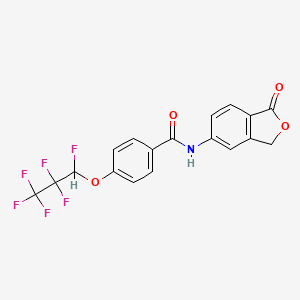![molecular formula C23H20N2O5 B4332145 ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate
Descripción general
Descripción
Ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the differentiation, survival, and function of macrophages and other myeloid cells. E7046 has shown promising results in preclinical studies as a potential treatment for cancer, inflammatory diseases, and other conditions that involve dysregulated macrophage function.
Mecanismo De Acción
Ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate works by binding to the ATP-binding site of CSF1R and inhibiting its kinase activity. This leads to the downregulation of downstream signaling pathways, including the PI3K-AKT-mTOR and MAPK-ERK pathways, which are involved in macrophage survival, proliferation, and function. ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate also promotes the polarization of macrophages towards an anti-tumor phenotype, which is characterized by increased production of pro-inflammatory cytokines and enhanced phagocytic activity.
Biochemical and Physiological Effects
ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of macrophage survival and proliferation, the reduction of pro-tumor and pro-inflammatory cytokine production, the promotion of anti-tumor and anti-inflammatory cytokine production, and the enhancement of phagocytic activity. ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels that supply tumors with nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has several advantages as a tool for studying macrophage biology and cancer immunology. It is a potent and selective inhibitor of CSF1R, which allows for the specific targeting of macrophages and other myeloid cells. It has also been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, there are some limitations to using ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate in lab experiments. Its moderate yield and high cost may limit its availability for some researchers. In addition, its specificity for CSF1R may limit its applicability to certain types of macrophages or myeloid cells.
Direcciones Futuras
There are several future directions for the development and application of ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate. One area of focus is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Another area of focus is the evaluation of the safety and efficacy of ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate in clinical trials for cancer and inflammatory diseases. ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate may also be used in combination with other cancer therapies to enhance their efficacy and reduce their toxicity. Finally, ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate may be used as a tool for studying the role of macrophages in other diseases, such as infectious diseases, autoimmune diseases, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has been extensively studied in preclinical models of cancer and inflammatory diseases. In vitro studies have shown that ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate inhibits CSF1R signaling and reduces the survival and proliferation of macrophages. In vivo studies have demonstrated that ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate can inhibit tumor growth and metastasis, reduce inflammation, and improve survival in animal models. ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has also shown efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
ethyl N-[4-(dibenzofuran-4-carbonylamino)-2-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-3-29-23(27)25-18-12-11-14(13-20(18)28-2)24-22(26)17-9-6-8-16-15-7-4-5-10-19(15)30-21(16)17/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVZNNYSPOPTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2OC4=CC=CC=C34)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)



![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![4-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B4332158.png)

